

Riamilovir: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Riamilovir*

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Abstract

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1][2] It has demonstrated significant activity against a range of RNA viruses, including influenza strains and coronaviruses.[1][2] This document provides a comprehensive technical overview of the synthesis pathways of **Riamilovir** and its key chemical properties, intended to serve as a resource for researchers and professionals in the field of drug development and virology.

Chemical Properties

Riamilovir is a yellow, solid crystalline substance.[3] Its chemical and physical properties are summarized in the table below. The free form of **Riamilovir** has a molecular weight of 228.19 g/mol.[2][4][5][6] It is also available as a sodium salt dihydrate.[7]

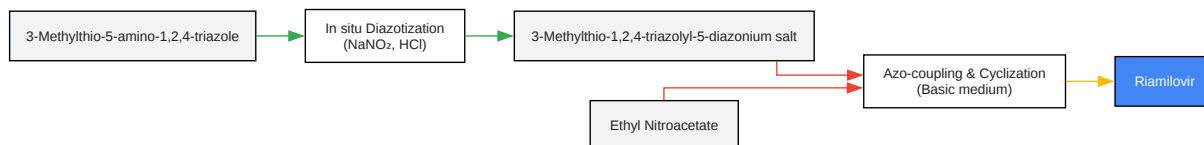
Property	Value
IUPAC Name	7-(methylsulfanyl)-3-nitro[1][7][8]triazolo[5,1-c][1][7][8]triazin-4(1H)-one[4][8]
Synonyms	Triazavirin, TZV[2][7][8]
CAS Number	123606-06-4 (free acid)[2][4], 928659-17-0 (monosodium, dihydrate)[2][7]
Molecular Formula	C ₅ H ₄ N ₆ O ₃ S[2][4][5][6]
Molecular Weight	228.19 g/mol [2][4][5][6]
Appearance	Yellow solid[3]
Melting Point	>300 °C (for a deuterated and 15N-labeled version)[9]
Solubility	DMSO: 5 mg/mL[7], 20 mg/mL[3], 46 mg/mL[1] DMF: 3 mg/mL[7] PBS (pH 7.2): 3 mg/mL[7] Ethanol: Insoluble[1][7] Water: 46 mg/mL[1]
UV Absorption (λ _{max})	216, 254, 359 nm[7]
pKa	A dissociation constant has not been reported, but a similar compound has a pKa of 1.1.[8]

Synthesis Pathways

The synthesis of **Riamilovir** primarily proceeds through two established pathways. Both methods involve the construction of the characteristic triazolotriazine heterocyclic system.

Pathway 1: Annulation of a 1,2,4-Triazine Ring to a 1,2,4-Triazole Moiety

This is the main synthetic route for **Riamilovir**.^[8] It involves the in-situ formation of a diazonium salt from 3-methylthio-5-amino-1,2,4-triazole, which then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium.^{[8][10]} This is followed by cyclization to form the final triazolotriazine ring system.

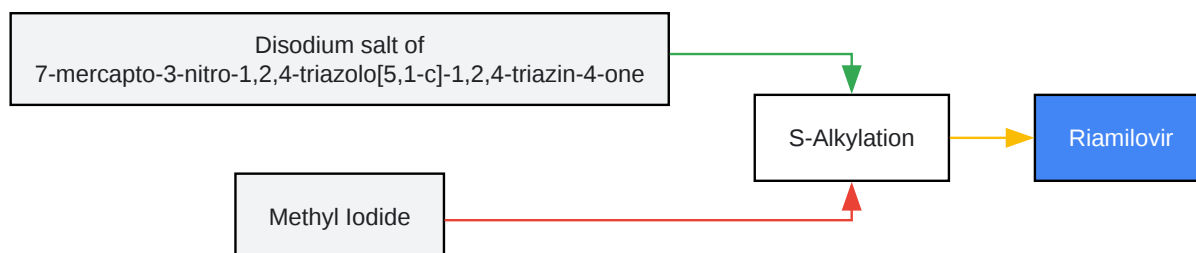


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Annellation of a triazine ring to a triazole moiety.

Pathway 2: S-Alkylation of a Mercapto Precursor

An alternative synthesis route involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with an alkylating agent, typically methyl iodide.[8] [10] This method builds upon a pre-formed triazolotriazine core.



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S-Alkylation of a mercapto precursor.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **Riamilovir** based on the aforementioned pathways.

Protocol for Synthesis Pathway 1

Step 1: In situ formation of 3-methylthio-1,2,4-triazolyl-5-diazonium salt

- 3-Methylthio-5-amino-1,2,4-triazole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).

- The solution is cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to facilitate diazotization. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Azo-coupling and cyclization

- In a separate vessel, ethyl nitroacetate is dissolved in a basic solution (e.g., sodium hydroxide or sodium carbonate in water/ethanol).
- The freshly prepared, cold diazonium salt solution is then slowly added to the ethyl nitroacetate solution, keeping the temperature low.
- The reaction mixture is stirred, allowing the azo-coupling and subsequent intramolecular cyclization to occur, leading to the formation of the **Riamilovir** sodium salt.
- The product can be precipitated by adjusting the pH and collected by filtration.

Step 3: Purification

- The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Protocol for Synthesis Pathway 2

Step 1: S-Alkylation

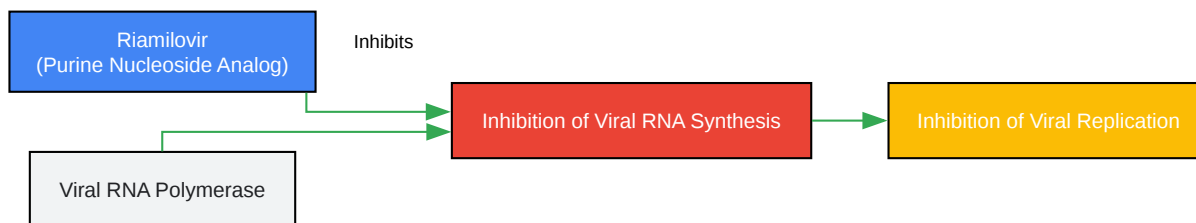
- The disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one is suspended in a suitable solvent, such as dimethylformamide (DMF).
- Methyl iodide is added to the suspension.
- The reaction mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

Step 2: Work-up and Purification

- The reaction mixture is poured into water to precipitate the crude product.
- The precipitate is collected by filtration, washed with water, and dried.
- Purification is achieved through recrystallization from an appropriate solvent.

Mechanism of Antiviral Action

Riamilovir functions as a non-nucleoside antiviral drug.[2] Its primary mechanism of action is the inhibition of viral RNA synthesis.[2][4] It is believed to act as a synthetic analog of purine nucleosides, thereby interfering with the replication of the viral genome.[2] This disruption of RNA synthesis ultimately prevents the production of new viral particles.



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High-level overview of **Riamilovir**'s mechanism of action.

Conclusion

Riamilovir represents a significant development in antiviral therapeutics with a unique chemical scaffold. The synthesis of this compound is achievable through well-established chemical transformations, primarily involving the construction of the triazolotriazine heterocyclic system. Its chemical properties, including solubility and stability, are crucial for its formulation and delivery. A thorough understanding of its synthesis and chemical characteristics is fundamental for its further investigation and potential clinical applications against a wide array of viral pathogens.

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